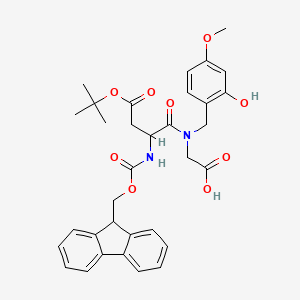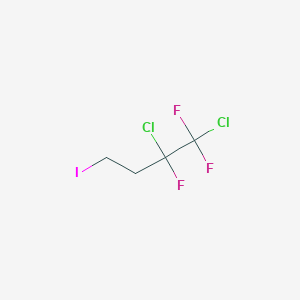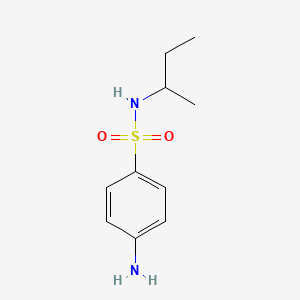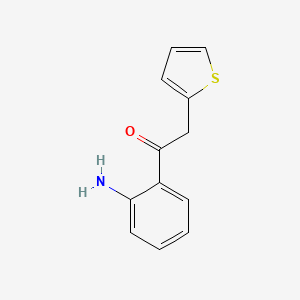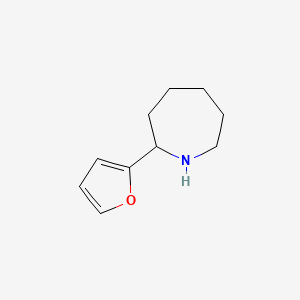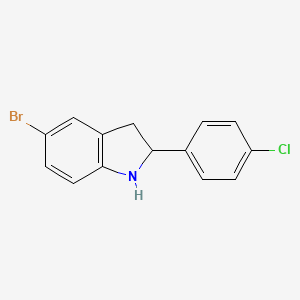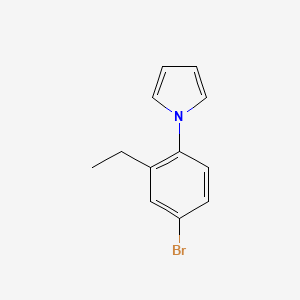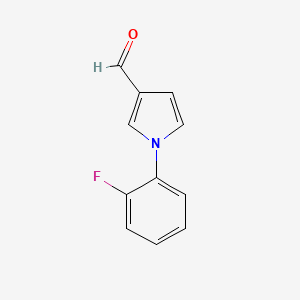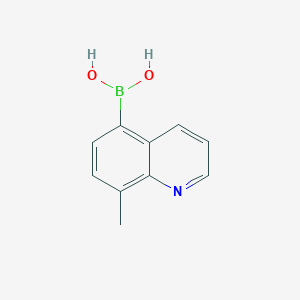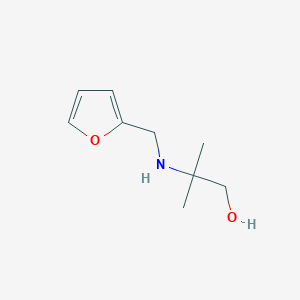
2-((2-Furylmethyl)amino)-2-methylpropan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-((2-Furylmethyl)amino)-2-methylpropan-1-ol" is a chiral building block that has been synthesized with high enantiomeric excess (ee) for use in the preparation of serine and azasugars. The importance of this compound lies in its potential applications in the field of medicinal chemistry, particularly due to its structural similarity to bioactive molecules .
Synthesis Analysis
The synthesis of related compounds has been explored in various studies. For instance, the enantioselective synthesis of 2-amino-2-(2-furyl)ethan-1-ol, which shares a furyl group and amino alcohol functionality with the compound of interest, was achieved using oxazaborolidine-catalyzed reduction, yielding enantiomers with up to 96% ee . Another study reported the synthesis of 2-aminopropane-1,3-diols, which are structurally related to the target compound, and evaluated their immunosuppressive activity . Additionally, a general route to synthesize 1-aminopropan-2-ols, which are structurally similar to the compound of interest, was developed using microwave-assisted ring opening of epoxides .
Molecular Structure Analysis
The molecular structure of compounds related to "2-((2-Furylmethyl)amino)-2-methylpropan-1-ol" has been characterized using various spectroscopic techniques. For example, the oligomerization product of 2-methylfuran was analyzed using IR, UV, NMR, and mass spectral data . These techniques are essential for confirming the structure of synthesized compounds and for understanding the stereochemistry, which is crucial for their biological activity.
Chemical Reactions Analysis
The chemical reactivity of furyl-containing compounds has been demonstrated in several studies. The oligomerization of 2-methylfuran, for example, resulted in products with different degrees of polymerization, indicating the reactivity of the furyl group under acidic conditions . The synthesis of 2-aminopropane-1,2,3-tricarboxylic acid and its derivatives also involved reactions pertinent to amino alcohols, such as esterification and hydrolysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of amino alcohols and related compounds are influenced by their functional groups and molecular structure. The immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols, for example, was found to be dependent on the position of substituents and the absolute configuration at the quaternary carbon atom . The anti-malarial activity of a series of 1-aminopropan-2-ols was evaluated, showing that the beta-amino alcohol functionality is crucial for biological activity against Plasmodium falciparum .
Wissenschaftliche Forschungsanwendungen
Biofuel Production
- Anaerobic Biofuel Production : The compound is a candidate for biofuel production, particularly in the context of anaerobic 2-methylpropan-1-ol (isobutanol) production using modified organisms like Escherichia coli. Engineering of enzymes such as ketol-acid reductoisomerase and alcohol dehydrogenase has been shown to enable production at a theoretically maximal yield (Bastian et al., 2011).
Antimalarial Properties
- Synthesis for Antimalarial Activity : Compounds related to 2-((2-Furylmethyl)amino)-2-methylpropan-1-OL have been synthesized and evaluated for their efficacy against malaria. Microwave-assisted ring opening of epoxides with various amines has been a technique used to generate these beta-amino alcohols, showing promise in antimalarial applications (Robin et al., 2007).
Chemical Synthesis and Properties
- Synthesis of Derivatives : This compound serves as a precursor for synthesizing various derivatives. For example, pyrrolidin-2-ones and their derivatives, which are significant in pharmacy and medicinal chemistry, are synthesized using this compound (Rubtsova et al., 2020).
- Viscosity and Optical Properties : Studies have examined the viscosity and optical properties of solutions containing derivatives of 2-((2-Furylmethyl)amino)-2-methylpropan-1-OL. These studies provide insights into the physical properties of these compounds and their potential applications in various fields (Chenlo et al., 2002); (Bhagat & Maken, 2020).
Solid-State Chemistry
- Solid-State Assembly : The compound and its derivatives have been studied in the context of solid-state assembly, particularly focusing on the formation of hydrogen-bonded arrays and three-dimensional networks (Štěpnička et al., 2004).
Catalytic Transformations
- Transformation to Pyrroles and Pyrrolidines : This compound has been used in catalytic transformations to produce pyrroles and pyrrolidines, showcasing its utility in organic synthesis (Bel'skii et al., 1964); (Bel'skii et al., 1963).
Pharmaceutical Research
- Synthesis of Immunosuppressive Agents : It is used in the synthesis of compounds with potential immunosuppressive activities, such as in the development of drugs for organ transplantation (Kiuchi et al., 2000).
Miscellaneous Applications
- Microbial Metabolism Studies : The metabolism of amino ketones like 2-((2-Furylmethyl)amino)-2-methylpropan-1-OL in bacteria like Escherichia coli has been studied, providing insights into microbial biochemistry (Turner, 1967).
Eigenschaften
IUPAC Name |
2-(furan-2-ylmethylamino)-2-methylpropan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-9(2,7-11)10-6-8-4-3-5-12-8/h3-5,10-11H,6-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVOHCISDMKPNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NCC1=CC=CO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406015 |
Source


|
| Record name | STK510592 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-Furylmethyl)amino)-2-methylpropan-1-OL | |
CAS RN |
889949-94-4 |
Source


|
| Record name | STK510592 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


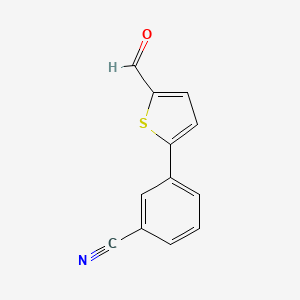
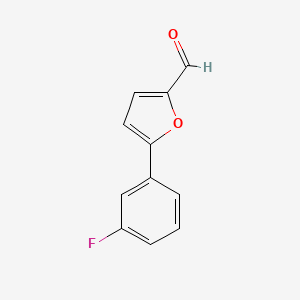

![1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-2-carboxylic acid](/img/structure/B1335435.png)
